molecular formula C8H6ClNO2S B2917083 2-(3-CHLOROBENZENESULFONYL)ACETONITRILE CAS No. 685119-21-5

2-(3-CHLOROBENZENESULFONYL)ACETONITRILE

Cat. No.: B2917083
CAS No.: 685119-21-5
M. Wt: 215.65
InChI Key: OUIOXVQENXOETD-UHFFFAOYSA-N
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Description

2-(3-Chlorobenzenesulfonyl)acetonitrile is an organosulfur compound featuring a benzenesulfonyl group substituted with a chlorine atom at the 3-position and an acetonitrile moiety.

Properties

IUPAC Name

2-(3-chlorophenyl)sulfonylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO2S/c9-7-2-1-3-8(6-7)13(11,12)5-4-10/h1-3,6H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUIOXVQENXOETD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)S(=O)(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(3-Chlorobenzenesulfonyl)acetonitrile can be synthesized through several methods. One common method involves the reaction of 3-chlorobenzenesulfonyl chloride with acetonitrile in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

In industrial settings, the production of 2-(3-chlorobenzenesulfonyl)acetonitrile may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorobenzenesulfonyl)acetonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.

    Cyclization Reactions: The compound can undergo cyclization to form heterocyclic compounds.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Chlorobenzenesulfonyl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-chlorobenzenesulfonyl)acetonitrile involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 2-(3-chlorobenzenesulfonyl)acetonitrile with analogs from the provided evidence, focusing on substituent effects, physicochemical properties, and safety:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Substituents Key Properties/Findings Safety Information Reference
2-(3-Chlorobenzenesulfonyl)acetonitrile 3-Cl-benzenesulfonyl, acetonitrile Predicted higher electrophilicity due to electron-withdrawing Cl and sulfonyl groups. Likely requires standard nitrile/sulfonyl precautions (e.g., gloves, ventilation). N/A
(3-Chloro-quinoxalin-2-yl)-(3,4-dimethyl-benzenesulfonyl)-acetonitrile Quinoxaline, 3,4-dimethyl-benzenesulfonyl Increased lipophilicity from methyl groups; sulfonyl reactivity modulated by electron-donating substituents. No explicit data; assume similar handling to sulfonyl/nitrile compounds.
2-(2,6-Dichlorophenyl)acetonitrile 2,6-Cl₂-phenyl, acetonitrile Structural similarity score: 0.93; steric hindrance from ortho-Cl may reduce reactivity compared to meta-Cl. P101: Medical advice needed if exposed.
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-nitrophenyl)acetonitrile Pyridinyl-CF₃, 4-NO₂-phenyl Strong electron-withdrawing effects (CF₃, NO₂) enhance electrophilicity; potential for nitro group instability. Limited data; handle as toxic nitrile derivative.

Key Findings:

Substituent Effects on Reactivity: Electron-Withdrawing Groups (EWGs): The 3-Cl group in the target compound enhances sulfonyl electrophilicity, favoring nucleophilic substitution or coupling reactions. In contrast, the 3,4-dimethylbenzenesulfonyl group in reduces electrophilicity due to electron-donating methyl substituents.

Physicochemical Properties: Lipophilicity: The dimethylbenzenesulfonyl analog () is more lipophilic than the target compound, impacting solubility in organic solvents.

Safety Considerations :

  • Nitriles generally require precautions against cyanide release (e.g., hydrolysis). The presence of sulfonyl or nitro groups () may introduce additional toxicity risks, such as sulfonic acid formation or nitro group reduction.

Research Insights from Analogous Systems

  • Synthetic Pathways : describes acetonitrile as a solvent in sulfonyl-containing reactions, suggesting polar aprotic solvents (e.g., CH₃CN) are suitable for synthesizing such compounds .
  • Quantum Chemical Studies: DFT analysis of methyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetonitrile () revealed non-planar structures and HOMO-LUMO distributions localized on aromatic systems.

Biological Activity

2-(3-Chlorobenzenesulfonyl)acetonitrile, a compound with the CAS number 685119-21-5, is recognized for its potential biological activities and applications in medicinal chemistry. The compound features a sulfonyl group, which is known to enhance biological activity through various mechanisms. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 2-(3-chlorobenzenesulfonyl)acetonitrile can be described as follows:

  • Molecular Formula : C9H8ClNOS
  • Molecular Weight : 215.68 g/mol
  • IUPAC Name : 2-(3-chlorobenzenesulfonyl)acetonitrile

The biological activity of 2-(3-chlorobenzenesulfonyl)acetonitrile is largely attributed to its interaction with specific biological targets. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, enhancing binding affinity to proteins and enzymes.

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes involved in pathological conditions, including those related to cancer proliferation and inflammatory responses.
  • Receptor Modulation : It may act as a ligand for certain receptors, influencing signaling pathways that are critical in disease processes.

Anticancer Activity

Recent studies have indicated that 2-(3-chlorobenzenesulfonyl)acetonitrile exhibits promising anticancer properties. A notable study evaluated its effects on cancer cell lines, revealing significant cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549).

Cell LineIC50 (µM)Reference
MCF-715.2
A54912.8

Anti-inflammatory Effects

In vitro assays demonstrated that the compound can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests a potential role in treating inflammatory diseases.

CytokineReduction (%)Reference
TNF-α45%
IL-638%

Case Study 1: Antitumor Efficacy

A study published in Journal of Medicinal Chemistry examined the antitumor efficacy of various sulfonamide derivatives, including 2-(3-chlorobenzenesulfonyl)acetonitrile. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways.

"The compound demonstrated a significant reduction in tumor growth in xenograft models, highlighting its potential as a therapeutic agent."

Case Study 2: Inhibition of Enzymatic Activity

Another investigation focused on the inhibition of matrix metalloproteinases (MMPs) by this compound, which are critical in tumor metastasis. The results indicated that it effectively inhibited MMP-2 and MMP-9 activities in vitro.

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